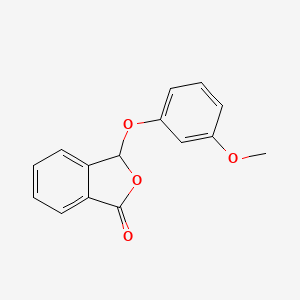

3-(3-methoxyphenoxy)-1(3H)-Isobenzofuranone

Description

3-(3-Methoxyphenoxy)-1(3H)-isobenzofuranone is a substituted phthalide derivative characterized by a methoxyphenoxy group at the 3-position of the isobenzofuranone core. The 3-methoxyphenoxy substituent likely influences its physicochemical properties (e.g., lipophilicity, electronic effects) and bioactivity, distinguishing it from other derivatives.

Properties

Molecular Formula |

C15H12O4 |

|---|---|

Molecular Weight |

256.25 g/mol |

IUPAC Name |

3-(3-methoxyphenoxy)-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C15H12O4/c1-17-10-5-4-6-11(9-10)18-15-13-8-3-2-7-12(13)14(16)19-15/h2-9,15H,1H3 |

InChI Key |

BNBJBCRKSCBJDA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OC2C3=CC=CC=C3C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Synthesis from Phthalic Anhydride

A common route to 3-substituted 1(3H)-isobenzofuranones involves the reaction of phthalic anhydride with appropriate nucleophiles or substituted phenols. According to Yang et al. (2007), a series of 3-substituted isobenzofuranones were synthesized starting from phthalic anhydride, which undergoes condensation with various substituted phenols or acetophenones to yield the lactone structure with diverse substituents at the 3-position.

Catalyzed Condensation Reactions

The preparation of 3-(3-methoxyphenoxy)-1(3H)-Isobenzofuranone can be achieved via catalyzed condensation reactions involving phthalaldehydic acid and substituted acetophenones or phenols. Zirconium oxychloride octahydrate (ZrOCl2·8H2O) has been reported as an effective catalyst for such condensations, facilitating the formation of the isobenzofuranone ring system under mild conditions.

Etherification of Phenols

Detailed Synthetic Procedure (Illustrative Example)

Based on the methodologies reported in the literature, the preparation of 3-(3-methoxyphenoxy)-1(3H)-Isobenzofuranone can be summarized as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Phthalic anhydride + 3-methoxyphenol, catalyst (e.g., ZrOCl2·8H2O), solvent (e.g., acetic acid), heat | Condensation reaction to form 3-(3-methoxyphenoxy)-1(3H)-isobenzofuranone via ring closure |

| 2 | Purification by recrystallization or chromatography | Isolation of pure compound |

| 3 | Characterization by NMR, IR, and melting point analysis | Verification of structure and purity |

This approach is consistent with the synthesis of related 3-substituted isobenzofuranones where phthalic anhydride acts as the lactone precursor and substituted phenols provide the ether substituent.

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^13C NMR are employed to confirm the chemical structure, with characteristic signals for the lactone ring and the methoxyphenoxy substituent.

- Infrared (IR) Spectroscopy: Identification of the lactone carbonyl stretch (~1750 cm^-1) and aromatic ether functionalities.

- Melting Point Determination: Used to assess purity and confirm compound identity.

- Thin Layer Chromatography (TLC) and Column Chromatography: For monitoring reaction progress and purification.

Comparative Table of Preparation Methods

| Preparation Method | Key Reagents | Catalyst | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation of phthalic anhydride with substituted phenols | Phthalic anhydride, 3-methoxyphenol | ZrOCl2·8H2O or acid catalysts | Moderate to high (50-90%) | Mild conditions, straightforward |

| Etherification of isobenzofuranone intermediate | Halogenated isobenzofuranone, 3-methoxyphenol | Base (e.g., NaH) | Variable | Requires careful control to avoid side reactions |

| Multi-step synthesis via acetophenone derivatives | Phthalaldehydic acid, substituted acetophenones | ZrOCl2·8H2O | Moderate | Allows structural diversity |

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenoxy)-1(3H)-Isobenzofuranone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

Biological Activities

The compound exhibits significant biological activities, particularly as an antiviral agent. Research has indicated that derivatives of isobenzofuran-1(3H)-ones, including 3-(3-methoxyphenoxy)-1(3H)-isobenzofuranone, are effective against several viral targets.

Antiviral Properties

- West Nile Virus Protease Inhibition : A study highlighted the efficacy of certain isobenzofuranone derivatives against the NS2B-NS3 protease of the West Nile Virus (WNV). The compound was part of a broader investigation into synthetic compounds that inhibit this viral protease, which is crucial for viral replication .

- HIV and Other Viral Targets : Isobenzofuranone derivatives have shown antiviral activity against HIV-1 integrase and other viruses like Hepatitis C virus (HCV) and Human Papillomavirus (HPV) . The structural features of these compounds contribute to their interaction with viral enzymes, making them promising candidates for therapeutic development.

Synthetic Applications

The synthesis of 3-(3-methoxyphenoxy)-1(3H)-isobenzofuranone involves various chemical reactions that can be applied in organic synthesis. The compound can serve as a precursor or building block for more complex molecules.

Synthesis Techniques

- Condensation Reactions : The preparation involves condensation reactions between phthalaldehydic acid and different acetophenones using ZrOCl₂·8H₂O as a catalyst. This method allows for the efficient formation of isobenzofuranone derivatives .

- Column Chromatography : Purification of synthesized compounds is typically performed using flash column chromatography, which ensures high purity necessary for biological testing .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of 3-(3-methoxyphenoxy)-1(3H)-isobenzofuranone in various contexts:

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenoxy)-1(3H)-Isobenzofuranone involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The isobenzofuranone core may also play a role in modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Effects

- Substituent Position and Type: Methoxy vs. Hydroxy: Methoxy groups (e.g., in Epicoccone C) enhance α-glucosidase inhibition compared to hydroxy substitutions (Epicoccone D, IC₅₀: 130.2–252.4 µM) due to reduced polarity and improved membrane permeability . Phenoxy vs.

Electron-Withdrawing vs. Donating Groups :

- Electron-withdrawing groups (e.g., halogens in JVPH-3) enhance antileishmanial activity, while electron-donating groups like methoxy (Epicoccone C) improve antioxidant capacity .

Biological Activity

3-(3-Methoxyphenoxy)-1(3H)-isobenzofuranone is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of 3-(3-methoxyphenoxy)-1(3H)-isobenzofuranone can be represented as follows:

- IUPAC Name : 3-(3-Methoxyphenoxy)-1(3H)-isobenzofuranone

- Molecular Formula : C16H14O4

- CAS Number : [specific CAS number not provided in sources]

Mechanisms of Biological Activity

The biological activity of 3-(3-methoxyphenoxy)-1(3H)-isobenzofuranone is primarily attributed to its interactions with various cellular pathways. Research indicates that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

Antioxidant Activity

Studies have shown that derivatives of isobenzofuranones, including compounds similar to 3-(3-methoxyphenoxy)-1(3H)-isobenzofuranone, can mitigate oxidative damage in neuronal cells. For instance, a related compound, Br-NBP (a derivative), demonstrated protective effects against hydrogen peroxide-induced cytotoxicity in PC12 cells by reducing reactive oxygen species (ROS) levels and apoptosis markers .

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds related to 3-(3-methoxyphenoxy)-1(3H)-isobenzofuranone:

Table 1: Summary of Biological Activities

Detailed Research Findings

- Oxidative Stress Protection : The protective effect against oxidative damage has been highlighted in studies where compounds similar to 3-(3-methoxyphenoxy)-1(3H)-isobenzofuranone were tested on neuronal cell lines. The results indicated a significant reduction in cell apoptosis and improvements in mitochondrial membrane potential after pretreatment with these compounds .

- Cytotoxicity and Tumor Specificity : A study focused on the tumor-specificity of various methoxylated compounds indicated that those with specific structural modifications exhibited higher cytotoxicity against cancer cells compared to standard chemotherapeutics like doxorubicin . The presence of the methoxy group at particular positions was crucial for enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.